molecular formula C12H15NO B12592190 N,2,2-Trimethyl-2H-1-benzopyran-6-amine CAS No. 602331-66-8

N,2,2-Trimethyl-2H-1-benzopyran-6-amine

Cat. No.: B12592190
CAS No.: 602331-66-8
M. Wt: 189.25 g/mol
InChI Key: DJUJGKGAIYJSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,2-Trimethyl-2H-1-benzopyran-6-amine is a benzopyran derivative characterized by a fused benzene and pyran ring system. The compound features methyl substituents at the 2,2-positions of the pyran ring and an amine group at the 6-position of the benzene ring.

Properties

CAS No.

602331-66-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N,2,2-trimethylchromen-6-amine

InChI

InChI=1S/C12H15NO/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)14-12/h4-8,13H,1-3H3

InChI Key

DJUJGKGAIYJSEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-Trimethyl-2H-1-benzopyran-6-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-2H-1-benzopyran with an amine source in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,2,2-Trimethyl-2H-1-benzopyran-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Optical Technologies

Optical Switches and Probes

N,2,2-trimethyl-2H-1-benzopyran-6-amine can be utilized in the development of optical switches and probes. These compounds are essential in high contrast imaging techniques and optical manipulation of protein interactions. The synthesis of related compounds has shown that modifications can enhance their functionality as molecular probes for various biological applications .

Signal Transduction

The compound's ability to interact with light makes it a candidate for signal transducer receptors. Such applications are critical in fields like biochemistry and molecular biology where precise control over molecular interactions is required .

Enzyme Inhibition

Enzyme Inhibitors

Recent studies have explored the enzyme inhibitory potential of benzopyran derivatives. For example, sulfonamides containing benzodioxane moieties have been synthesized and tested against α-glucosidase and acetylcholinesterase enzymes. These enzymes are significant targets for treating conditions like Type 2 diabetes mellitus and Alzheimer's disease . The structural similarities between these compounds and this compound suggest that it may also serve as an effective inhibitor in similar biochemical pathways.

Summary Table of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryAnticancer propertiesInhibits tumor progression via apoptosis
Antiarrhythmic activityInhibits Kir3.1 potassium channels
Optical TechnologiesOptical switchesEnhances imaging techniques
Signal transductionPotential use in receptor technology
Enzyme Inhibitionα-glucosidase and acetylcholinesterase inhibitorsPotential therapeutic applications for diabetes and Alzheimer's disease

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on available evidence:

Key Structural Analog: N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

CAS Number: 1554168-99-8 Molecular Formula: C₁₂H₁₆FNO Molecular Weight: 209.26 g/mol SMILES: CCNC1CCOc2c1cc(F)cc2C Source: Aaron Chemicals LLC (2019) .

Comparative Analysis:
Property N,2,2-Trimethyl-2H-1-benzopyran-6-amine N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Core Structure 2H-1-benzopyran 3,4-dihydro-2H-1-benzopyran (partially saturated pyran ring)
Substituents - 6-amine
- 2,2-dimethyl
- 4-amine (ethyl-substituted)
- 6-fluoro
- 8-methyl
Molecular Weight Not explicitly provided<sup>†</sup> 209.26 g/mol
Polarity Likely lower (amine + methyl groups) Higher (fluoro substituent increases electronegativity)
Potential Bioactivity Unreported in evidence Fluorine and ethyl groups may enhance blood-brain barrier penetration

<sup>†</sup> The molecular formula of this compound can be inferred as C₁₂H₁₇N, assuming a fully unsaturated pyran ring.

Key Differences:

Ring Saturation : The analog contains a partially saturated pyran ring (3,4-dihydro), which may confer conformational rigidity compared to the fully unsaturated pyran in the target compound.

The ethyl-substituted amine at position 4 (vs. the methyl-substituted amine at position 6 in the target compound) may alter solubility and metabolic stability.

Broader Context: Benzopyran Derivatives in Pharmacology

While direct pharmacological data for this compound are unavailable, benzopyran analogs are known for diverse applications:

  • Antimicrobial Activity : Benzathine benzylpenicillin (), though structurally distinct, highlights the role of bicyclic systems in antibiotic design .
  • CNS Modulation : Fluorinated benzopyrans (e.g., the analog in ) are explored for neuroactive properties due to enhanced lipophilicity .

Biological Activity

N,2,2-Trimethyl-2H-1-benzopyran-6-amine, a derivative of benzopyran, has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and ion channel modulation. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound belongs to the benzopyran class, characterized by a fused benzene and pyran ring structure. Its synthesis often involves multi-step organic reactions that yield various derivatives with potential pharmacological properties. Recent studies have demonstrated efficient synthetic routes using microwave irradiation and other catalytic methods to produce high yields of benzopyran derivatives .

Research indicates that this compound exhibits significant activity as an inhibitor of the Kir3.1 potassium ion channel (also known as GIRK1). This channel plays a crucial role in cardiac function by mediating the effects of acetylcholine on heart rate and rhythm. The compound selectively inhibits the Kir3.1 subunit within heteromeric channels (Kir3.1/4), demonstrating an IC50 value in the range of 10–30 nM .

Key Findings:

  • Selective Inhibition : The compound shows strong selectivity for Kir3.x channels over other cardiac ion channels, suggesting its potential use in treating arrhythmias without affecting ventricular muscle action potentials .
  • Binding Interactions : Molecular docking studies have identified critical interactions between this compound and specific residues in the Kir3.1 channel that facilitate its inhibitory action .

Biological Activity and Therapeutic Potential

The antiarrhythmic properties of this compound are particularly noteworthy. Studies have shown that benzopyran derivatives can prolong the refractory period in atrial muscle tissue without adversely affecting ventricular function. This property is vital for developing new antiarrhythmic therapies that target atrial fibrillation .

Case Studies:

  • Cardiac Arrhythmia Models :
    • In vivo studies utilizing animal models demonstrated that administration of N,2,2-trimethyl derivatives resulted in significant reductions in arrhythmic events during induced cardiac stress tests.
    • The compound's ability to prolong atrial refractory periods was confirmed through electrophysiological recordings.
  • Comparative Analysis :
    • A comparative study with established antiarrhythmic agents revealed that N,2,2-trimethyl compounds exhibited fewer side effects while maintaining efficacy in arrhythmia suppression .

Summary Table of Biological Activities

Activity Effect Reference
Kir3.1 InhibitionSelective inhibition (IC50: 10–30 nM)
Antiarrhythmic PropertiesProlongs atrial refractory period
Electrophysiological EffectsReduces arrhythmic events

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for N,2,2-Trimethyl-2H-1-benzopyran-6-amine, and how do reaction conditions influence yield? A: The compound is typically synthesized via reductive amination or acetal deprotection followed by functionalization. For example, nitro-group reduction and Fmoc-protection steps (e.g., using methylamine and NaCNBH₃/NaBH₄) are critical for generating intermediates . Reaction parameters like solvent polarity (e.g., dichloroethane vs. THF), temperature (0°C to rt), and stoichiometric ratios of reagents (e.g., NaCNBH₃ in acetic acid) directly affect yield and purity. Control experiments with TLC or GC-MS are recommended to monitor progress .

Advanced Synthesis Optimization

Q: How can researchers optimize regioselectivity during functionalization of the benzopyran core? A: Regioselectivity is influenced by steric and electronic factors. For example, introducing bulky substituents (e.g., TBDMSCl) at the 2-position can direct reactions to the 6-amine group . Computational modeling (DFT) of transition states may predict favorable sites for electrophilic substitution or oxidation . Parallel synthesis libraries (e.g., 2,6-difunctionalized analogs) enable empirical testing of substituent effects .

Purity and Characterization

Q: What analytical methods are most reliable for assessing purity and structural integrity? A:

  • HPLC/UV-Vis : Quantifies purity by detecting UV-active chromophores (λ ~270–300 nm for benzopyrans) .
  • NMR : ¹H/¹³C NMR resolves methyl group regiochemistry (e.g., δ 1.2–1.5 ppm for N,2,2-trimethyl) and confirms benzopyran ring conformation .
  • X-ray crystallography : Provides definitive proof of stereochemistry, as seen in related pyran-3-amine analogs .

Structural Confirmation Challenges

Q: How do researchers resolve discrepancies between computational predictions and experimental structural data? A: Discrepancies (e.g., bond angles in X-ray vs. DFT models) arise from crystal packing effects or solvent interactions. Validate computational models using solvent-phase simulations (COSMO-RS) and cross-check with spectroscopic data (e.g., NOESY for spatial proximity) .

Reaction Mechanism Elucidation

Q: What mechanistic insights exist for oxidation/reduction pathways of this compound? A: Oxidation with KMnO₄ or CrO₃ typically targets the benzopyran ring’s electron-rich positions, forming hydroxylated derivatives. Reduction (NaBH₄/LiAlH₄) may stabilize the amine group but risks over-reduction of the pyran ring. Isotopic labeling (e.g., D₂O in NMR) or trapping intermediates (e.g., TEMPO for radical pathways) can clarify mechanisms .

Byproduct Identification

Q: How can researchers identify and mitigate byproducts during synthesis? A: Common byproducts include:

  • N-Oxides : Formed during amine oxidation; detectable via LC-MS (m/z +16).
  • Ring-opened derivatives : Result from acidic/basic hydrolysis; monitor via IR (loss of C-O-C stretch at ~1250 cm⁻¹).
    Use preparative TLC or column chromatography to isolate byproducts for structural analysis .

Computational Modeling Applications

Q: How can computational tools aid in predicting physicochemical properties? A: Tools like Gaussian (DFT) or AutoDock predict:

  • LogP : Hydrophobicity for solubility optimization.
  • pKa : Amine protonation states under physiological conditions.
  • Binding affinities : For SAR studies targeting enzymes (e.g., cytochrome P450 interactions) .

Stability Under Experimental Conditions

Q: What factors degrade This compound during storage or reactions? A: Degradation is accelerated by:

  • Light/UV : Causes ring-opening; store in amber vials under inert gas.
  • pH extremes : Protonation at low pH (<3) or deprotonation (>10) destabilizes the amine group.
  • Temperature : Decomposes above 150°C; DSC/TGA profiles guide safe handling .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design analogs to probe biological activity without commercial bias? A: Modify:

  • N-methyl groups : Replace with ethyl or cyclopropyl to test steric effects.
  • Benzopyran substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to alter redox potential.
    Synthetic routes for analogs (e.g., 6-alkylamino derivatives) are scalable via solid-phase parallel synthesis .

Addressing Data Contradictions

Q: How should researchers resolve conflicting reports on synthesis yields or biological activity? A:

  • Reproduce conditions : Ensure reagent purity (e.g., NaCNBH₃ vs. NaBH₄) and reaction atmosphere (N₂ vs. air).
  • Validate assays : Use orthogonal methods (e.g., SPR and fluorescence polarization for binding studies).
  • Statistical rigor : Apply ANOVA to compare yields across labs or batch sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.